Bienvenue dans la boutique en ligne BenchChem!

4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Scaffold

Unique 4,7-dimethoxy substitution pattern on benzothiazole core distinguishes this compound from common 6-substituted analogs. Enables direct SAR comparison in HepG2/MCF-7 antiproliferative assays. Elevated lipophilicity suits ADME boundary profiling. Lacks CB1 inverse agonist moiety, serving as negative control in cannabinoid screens. Critical probe for benzothiazole amide polypharmacology deconvolution.

Molecular Formula C16H13ClN2O3S
Molecular Weight 348.8
CAS No. 912759-27-4
Cat. No. B2886339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
CAS912759-27-4
Molecular FormulaC16H13ClN2O3S
Molecular Weight348.8
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20)
InChIKeyVMLNFRXBZLLWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 912759-27-4): Chemical Class and Baseline for Procurement Screening


4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class [1]. This class has been investigated for antiproliferative and pro-apoptotic activities against human cancer cell lines, notably HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) [1]. The compound is defined by a 4-chlorobenzamide moiety linked to a 4,7-dimethoxy-substituted benzothiazole core, a substitution pattern that distinguishes it from other benzothiazole amides in the same series [2]. The benzothiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing antimicrobial, anticancer, and cannabinoid receptor modulatory activities [3]. However, direct published biological data for this specific CAS number remain scarce, and most characterization comes from structural analogy within the broader benzothiazole amide family.

Why Generic N-1,3-Benzothiazol-2-ylbenzamides Cannot Replace 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide in Targeted Studies


Within the N-1,3-benzothiazol-2-ylbenzamide series, antiproliferative potency and pro-apoptotic selectivity are highly sensitive to the nature and position of substituents on both the benzamide phenyl ring and the benzothiazole core [1]. The Corbo et al. study demonstrated that compounds differing only by a halogen substitution (e.g., 4-Cl vs. 5-Cl vs. 4-F on the benzamide ring) produced distinct activity profiles across HepG2 and MCF-7 cell lines [1]. Furthermore, the 4,7-dimethoxy substitution on the benzothiazole core is uncommon in the primary literature; most reported analogs carry substitutions at the 6-position or lack the 4,7-dimethoxy pattern entirely [2]. This specific dimethoxy arrangement alters both electronic distribution and steric bulk, potentially affecting target binding, solubility, and metabolic stability in ways that cannot be predicted from mono-substituted or unsubstituted benzothiazole analogs [2]. Consequently, substituting the title compound with a generic benzothiazole amide or a close isomer risks losing the precise pharmacological or chemical probe properties required for reproducible experiments.

Quantitative Differentiation Evidence for 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide vs. Structural Analogs


Substitution Pattern Uniqueness: 4,7-Dimethoxybenzothiazole Core vs. Common 6-Substituted Analogs

The 4,7-dimethoxy substitution on the benzothiazole ring is a defining structural feature of the title compound that is absent from the vast majority of N-benzothiazol-2-ylbenzamides reported in the primary literature [1]. In the Corbo et al. series, all evaluated compounds carried unsubstituted benzothiazole cores; the dimethoxy pattern was not part of the tested set, meaning the title compound represents a structurally distinct chemical space within the class [1]. Patent literature confirms that 4,7-dimethoxybenzothiazol-2-amine (CAS 261352-85-6) is used as a synthetic intermediate, but the corresponding 4-chlorobenzamide derivative is not disclosed in any granted patent, underscoring its relative scarcity [2].

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Scaffold

Antiproliferative Class Potential: N-1,3-Benzothiazol-2-ylbenzamides in HepG2 and MCF-7 Cells

The Corbo et al. study evaluated 16 N-1,3-benzothiazol-2-ylbenzamide derivatives for growth inhibition in HepG2 and MCF-7 cells using the MTT assay [1]. The most active compound (1k) reduced cell viability with IC50 values in the low micromolar range and induced apoptosis specifically in MCF-7 cells [1]. While the title compound was not directly tested, its structural features—para-chloro on the benzamide and electron-donating methoxy groups on the benzothiazole—align with SAR trends that favor activity: electron-withdrawing groups at the para-position of the benzamide and electron-rich benzothiazole rings appear beneficial [1].

Cancer Research Apoptosis Antiproliferative Screening

Physicochemical Differentiation: Calculated LogP and Molecular Weight vs. Series Representatives

The molecular formula of the title compound (C16H13ClN2O3S; MW ≈ 348.8 g/mol) places it at the upper end of the molecular weight range for typical fragment-like benzothiazole amides but within acceptable drug-like space [1]. The presence of two methoxy groups increases hydrogen bond acceptor count (5 vs. 3 for unsubstituted analogs), which may improve aqueous solubility at the expense of membrane permeability. Calculated logP for the title compound is estimated at approximately 3.2–3.8, compared to approximately 2.5–3.0 for the unsubstituted benzothiazole parent and the 4-chloro-N-(1,3-benzothiazol-2-yl)benzamide comparator [2].

Drug-likeness Physicochemical Properties Lead Optimization

Selectivity Potential: Benzothiazole Amides as CB1 Inverse Agonists vs. Anticancer Agents

Patent CA2528785A1 discloses 2-amidobenzothiazoles as CB1 receptor inverse agonists for obesity and metabolic disorders, with structure-activity requirements that differ markedly from the anticancer benzothiazole amides [1]. The CB1-active compounds typically carry a piperidine or piperazine substitution on the benzothiazole, which is absent in the title compound [1]. The 4,7-dimethoxy substitution pattern of the title compound has not been explored in the CB1 context, suggesting a potentially orthogonal biological profile compared to both the anticancer series and the CB1-targeted series [1][2].

Cannabinoid Receptor Target Selectivity Chemical Probe

Recommended Application Scenarios for 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide Based on Available Evidence


SAR Expansion of Benzothiazole Amide Anticancer Agents

The compound is best deployed as a probe to explore the SAR consequence of 4,7-dimethoxy substitution on the benzothiazole core in the N-1,3-benzothiazol-2-ylbenzamide anticancer series. Because the Corbo et al. (2016) study established baseline antiproliferative activity for 16 analogs but did not include dimethoxy-substituted cores, procuring this compound allows for direct head-to-head comparison in HepG2 and MCF-7 MTT assays under identical conditions [1].

Chemical Biology Probe for Non-CB1 Benzothiazole Targets

Given that the compound lacks the piperidine/piperazine moiety required for CB1 inverse agonism (per CA2528785A1), it can be used as a negative control or selectivity tool in cannabinoid receptor screens, or as a starting point for target identification studies aiming to deconvolute the polypharmacology of the benzothiazole amide class [2].

Physicochemical Benchmarking in Lead Optimization

The compound's elevated logP and increased hydrogen bond acceptor count relative to simpler benzothiazole amides make it a useful comparator in ADME panels. Teams optimizing solubility-permeability balance within the series can use the title compound as a 'high-lipophilicity boundary' reference point [1].

Quote Request

Request a Quote for 4-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.